3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
This compound features a benzoxazol-2(3H)-one core linked to a 3-((4-fluorophenyl)sulfonyl)azetidin-1-yl moiety via a 2-oxoethyl spacer. The benzoxazolone scaffold is known for its bioisosteric properties, mimicking peptide bonds and enhancing metabolic stability . Characterization would typically employ NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis .
Properties
IUPAC Name |
3-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O5S/c19-12-5-7-13(8-6-12)27(24,25)14-9-20(10-14)17(22)11-21-15-3-1-2-4-16(15)26-18(21)23/h1-8,14H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJYNWWHSIQLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with various proteins and enzymes, given the presence of the benzoxazolone and azetidine groups. .
Mode of Action
The exact mode of action of this compound is not well-documented. The presence of the sulfonyl group suggests potential interactions with biological targets through hydrogen bonding or ionic interactions. The fluorophenyl group may also contribute to the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented. The compound’s lipophilicity, conferred by the fluorophenyl group, may enhance its absorption and distribution. The presence of the sulfonyl group could potentially affect its metabolism and excretion.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s potential interactions with various proteins and enzymes, it may exert a range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable.
Biological Activity
The compound 3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a member of the azetidine derivatives, which are gaining attention for their potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a complex structure with key functional groups that contribute to its biological properties:
- Azetidine ring : Provides a cyclic structure that may enhance binding interactions with biological targets.
- Fluorophenyl sulfonyl group : Imparts hydrophobic characteristics, potentially enhancing interactions with lipid membranes or protein pockets.
- Benzo[d]oxazole moiety : Known for various biological activities, including antimicrobial and anticancer effects.
Research indicates that the biological activity of this compound may stem from its ability to interact with specific enzymes or receptors. The proposed mechanisms include:
- Enzyme inhibition : The sulfonyl group can interact with active sites of enzymes, leading to inhibition of critical cellular processes.
- Receptor modulation : The compound may bind to receptors involved in signaling pathways, altering cellular responses.
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits promising antimicrobial activity . It has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies indicate that it may induce apoptosis in cancer cells through:
- Cell cycle arrest : Preventing cancer cells from proliferating.
- Induction of apoptosis : Triggering programmed cell death via mitochondrial pathways.
Research Findings and Case Studies
- In Vitro Studies : A study demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, suggesting effective therapeutic potential .
- Structure-Activity Relationship (SAR) : Research into similar compounds has identified key structural features that enhance biological activity. For instance, the presence of the fluorophenyl group correlates with increased potency against certain bacterial strains .
Summary Table of Biological Activities
Scientific Research Applications
The compounds (2-Fluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone and 1-(2-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, which contain a fluorophenyl group and an azetidine ring, are synthetic organic molecules with potential for scientific research. The sulfonyl group enhances their potential reactivity and biological activity.
(2-Fluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
This compound belongs to a class of molecules that often exhibit significant pharmacological properties due to their ability to interact with various biological targets.
Chemical Reactivity
The chemical reactivity of (2-Fluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can be analyzed through various types of reactions, including those that are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
Biological Activity
Research into the biological activity of (2-Fluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone suggests that it may exhibit significant effects on various biological pathways. Understanding the structure-activity relationship (SAR) is essential in predicting the biological effects of this compound and optimizing its therapeutic potential.
Synthesis
The synthesis of (2-Fluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone typically involves several key steps that must be carefully controlled to ensure high yields and purity of the final product.
Potential Applications
This compound has potential applications in various fields. Interaction studies typically focus on its binding affinity and selectivity towards various biological targets. These studies are crucial for understanding how modifications to the compound's structure can enhance or diminish its biological activity.
Structural Similarity
Several compounds share structural similarities with (2-Fluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, including:
- 2-Fluoro-N-(4-fluorobenzene)sulfonamide: Known for antibacterial properties.
- (2,5-Difluorophenyl)(3-(phenylsulfonyl)azetidine): Exhibits potent anticancer activity.
- (3-Fluorophenyl)(4-(phenoxy)sulfonamide): Potential anti-inflammatory effects.
(1-(2-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione)
1-(2-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C15H15FN2O5S with a molecular weight of 354.4 g/mol.
Antimicrobial Properties
Research indicates that compounds with similar structures to 1-(2-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione exhibit promising antimicrobial properties. Azetidinone derivatives have been recognized for their antibacterial activity, with some showing effectiveness against resistant strains of bacteria. The specific mechanism may involve the inhibition of bacterial enzyme functions, leading to cell death.
Anticancer Activity
Azetidine derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. Fluorinated analogs have been particularly noted for their enhanced activity against colon cancer cells.
Comparative Analysis
To better understand the biological activity of 1-(2-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone | Azetidine core with sulfonyl group | Antimicrobial and anticancer properties |
| 1-(4-Fluorophenyl)azetidin-2-one | Similar azetidine structure without sulfonyl | Limited biological activity |
| 1-(3-(Phenylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione | Contains phenylsulfonyl instead of fluorophenylsulfonyl | Variable reactivity and activity |
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Insights
- Structural Impact on Activity: Azetidinone rings (as in the target compound) confer rigidity but may reduce solubility compared to piperazine analogs . Fluorophenyl groups enhance lipophilicity and receptor affinity, as seen in SN79’s sigma receptor binding .
- Synthetic Challenges: Azetidinone synthesis (e.g., via cyclization) often requires harsh conditions (reflux in dioxane) compared to piperazine coupling (DMF, 60°C) .
- Biological Potential: The target compound’s sulfonyl-azetidinone motif may offer unique pharmacokinetic profiles, warranting further evaluation for CNS or antibacterial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
